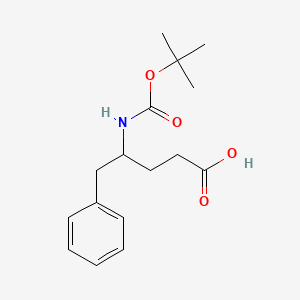

Boc-S-(gamma)-Phe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKBWPBMROHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Boc-S-(γ-phenylpropyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of N-tert-butoxycarbonyl-S-(3-phenylpropyl)-L-cysteine, herein referred to as Boc-S-(γ-Phe)-L-cysteine. This compound is a valuable building block in peptide synthesis and drug discovery, incorporating a non-proteinogenic amino acid with a phenylpropyl moiety attached to the sulfur atom of cysteine. The protocols detailed below are based on established principles of S-alkylation of cysteine derivatives and standard purification methodologies.

Synthesis of Boc-S-(γ-phenylpropyl)-L-cysteine

The synthesis of Boc-S-(γ-Phe)-L-cysteine is achieved through the S-alkylation of N-Boc-L-cysteine with a suitable 3-phenylpropyl halide, typically 3-phenyl-1-bromopropane, under basic conditions. The tert-butoxycarbonyl (Boc) group protects the amine functionality during the reaction, while the carboxyl group is typically deprotonated in situ to facilitate the reaction.

Experimental Protocol: Synthesis

This protocol outlines the steps for the synthesis of Boc-S-(γ-Phe)-L-cysteine.

Materials and Reagents:

-

N-Boc-L-cysteine

-

3-phenyl-1-bromopropane

-

Sodium hydroxide (NaOH) or an appropriate non-nucleophilic base

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-L-cysteine (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a solution of sodium hydroxide (2.0 equivalents) in water dropwise to the stirred solution. The base deprotonates both the carboxylic acid and the thiol group.

-

Alkylation: To the resulting mixture, add 3-phenyl-1-bromopropane (1.1 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Acidify the aqueous solution to a pH of approximately 3-4 using a dilute acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Data Presentation: Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| N-Boc-L-cysteine | C₈H₁₅NO₄S | 221.27 | Starting material |

| 3-phenyl-1-bromopropane | C₉H₁₁Br | 199.09 | Alkylating agent |

| Sodium hydroxide | NaOH | 40.00 | Base |

| Dimethylformamide | C₃H₇NO | 73.09 | Solvent |

Purification of Boc-S-(γ-phenylpropyl)-L-cysteine

The crude product obtained from the synthesis is typically purified using column chromatography to isolate the desired compound from unreacted starting materials and byproducts.

Experimental Protocol: Purification

This protocol describes the purification of the crude product by silica gel column chromatography.

Materials and Reagents:

-

Crude Boc-S-(γ-Phe)-L-cysteine

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Glass column for chromatography

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to facilitate the separation of compounds.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

-

Product Identification: Identify the fractions containing the pure product by TLC analysis (visualized by UV light and/or appropriate staining).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-S-(γ-Phe)-L-cysteine.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Data Presentation: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Characteristic peaks for the Boc group (singlet around 1.4 ppm), the phenyl group (multiplet around 7.1-7.3 ppm), and the cysteine backbone protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule. |

| HPLC | A single major peak indicating high purity. |

| Mass Spec (ESI) | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |

Visualization of Workflows

Synthesis Workflow

Caption: Synthesis workflow for Boc-S-(γ-Phe)-L-cysteine.

Purification Workflow

Caption: Purification workflow for Boc-S-(γ-Phe)-L-cysteine.

An In-depth Technical Guide on the Physicochemical Properties of N-Boc-(S)-β-phenyl-γ-aminobutyric acid (Boc-S-(gamma)-Phe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-(S)-β-phenyl-γ-aminobutyric acid, a Boc-protected derivative of the S-enantiomer of Phenibut. Given the limited direct experimental data on this specific compound, this guide synthesizes available information on the parent molecule, Phenibut, with the known effects of tert-butyloxycarbonyl (Boc) protection on amino acids.

Introduction

N-Boc-(S)-β-phenyl-γ-aminobutyric acid, herein referred to as Boc-S-(gamma)-Phe, is the N-protected form of the S-enantiomer of β-phenyl-γ-aminobutyric acid (Phenibut). Phenibut is a derivative of the inhibitory neurotransmitter GABA and is known for its anxiolytic and nootropic effects.[1] The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more readily.[1][2] The Boc protecting group is commonly used in peptide synthesis to prevent the amine group from participating in unwanted side reactions.[3] Understanding the physicochemical properties of this compound is crucial for its application in chemical synthesis, drug design, and pharmacological studies.

Physicochemical Properties

The introduction of the lipophilic Boc group is expected to significantly alter the physicochemical properties of the parent molecule. The following tables summarize the known properties of Phenibut and the projected properties of this compound.

Table 1: Physicochemical Properties of Phenibut (β-phenyl-γ-aminobutyric acid)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][4] |

| Molecular Weight | 179.22 g/mol | [1][4] |

| Melting Point | ~252.5 °C (rough estimate) | [2] |

| pKa (Predicted) | 4.10 ± 0.10 | [2][5] |

| Solubility (Free Base) | DMSO: 35 mg/mL | [2][5] |

| Solubility (HCl Salt) | DMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 14 mg/mL; PBS (pH 7.2): 10 mg/mL | [2][5] |

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale |

| Molecular Formula | C₁₅H₂₁NO₄ | Addition of C₅H₈O₂ from the Boc group. |

| Molecular Weight | 279.33 g/mol | Addition of the Boc group (100.11 g/mol ). |

| Melting Point | Expected to be lower than Phenibut | Boc-protected amino acids generally have lower melting points than their parent forms due to the disruption of the zwitterionic structure. |

| pKa | No amine pKa; Carboxylic acid pKa similar to Phenibut (~4.1) | The Boc group removes the basicity of the amine. The carboxylic acid pKa is not expected to change significantly. |

| Solubility | Increased solubility in non-polar organic solvents; Decreased solubility in aqueous solutions. | The Boc group significantly increases the lipophilicity of the molecule. |

| LogP | Significantly higher than Phenibut | The addition of the bulky, non-polar tert-butyl group increases partitioning into octanol. |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

3.1. Determination of Solubility

-

Objective: To determine the solubility of this compound in various solvents (e.g., water, PBS, DMSO, ethanol, dichloromethane).

-

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in mg/mL or mol/L.

-

3.2. Determination of the Acid Dissociation Constant (pKa)

-

Objective: To determine the pKa of the carboxylic acid group of this compound.

-

Methodology (Potentiometric Titration):

-

A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

3.3. Determination of the Partition Coefficient (LogP)

-

Objective: To determine the lipophilicity of this compound by measuring its partitioning between n-octanol and water.

-

Methodology (Shake-Flask Method):

-

A solution of this compound of a known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a sealed vial containing the this compound solution.

-

The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined by HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.

-

Synthesis and Signaling Pathways

4.1. Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of S-β-phenyl-γ-aminobutyric acid using di-tert-butyl dicarbonate (Boc)₂O.

Caption: Synthesis of this compound.

4.2. Signaling Pathway of the Parent Compound (Phenibut)

Phenibut, the parent compound of this compound, primarily exerts its effects as an agonist at the GABA-B receptor.[1] It also has some activity at voltage-gated calcium channels.[1] The Boc-protected form would not be expected to have this activity until the Boc group is removed in vivo.

Caption: Signaling Pathway of Phenibut.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, derived from the known characteristics of Phenibut and the principles of Boc protection. The provided experimental protocols offer a starting point for the empirical determination of these properties, which is essential for the advancement of research and development involving this compound. The diagrams illustrate the key chemical transformation and the biological pathway of the parent molecule, providing a broader context for its utility. Further experimental validation of the estimated properties is recommended for any application requiring precise quantitative data.

References

Boc-S-(gamma)-Phe CAS number and molecular weight

A Note on Nomenclature: The query for "Boc-S-(gamma)-Phe" does not correspond to a standard chemical nomenclature. This guide will focus on the widely used and commercially available compound N-tert-butoxycarbonyl-L-phenylalanine , commonly abbreviated as Boc-L-phenylalanine or Boc-Phe-OH . The "S" designation corresponds to the L-stereoisomer of phenylalanine. The "(gamma)" designation is not standard and may refer to a specific, uncommon derivative. For the purposes of this guide, we will address the properties and applications of the parent compound, Boc-L-phenylalanine.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the properties, applications, and experimental protocols related to N-Boc-L-phenylalanine.

Core Data Presentation

The fundamental quantitative data for N-Boc-L-phenylalanine is summarized below.

| Parameter | Value | Reference |

| CAS Number | 13734-34-4 | [1] |

| Molecular Weight | 265.30 g/mol | [2] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2] |

| Appearance | White solid | |

| Melting Point | 85-87 °C | |

| Optical Activity | [α]20/D +25±1°, c = 1% in ethanol |

Introduction to N-Boc-L-phenylalanine

N-Boc-L-phenylalanine is a derivative of the amino acid L-phenylalanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in synthetic organic chemistry, particularly in the field of peptide synthesis. The Boc group prevents the amine nitrogen from participating in unwanted side reactions during the formation of peptide bonds.[3] It is a foundational building block for the synthesis of peptides and peptidomimetics, which are integral to drug discovery and development.[4]

Core Applications in Research and Development

The primary application of N-Boc-L-phenylalanine is as a monomer unit in Solid-Phase Peptide Synthesis (SPPS) . The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5] This orthogonal deprotection strategy allows for the stepwise assembly of a peptide chain on a solid support.

The hydrophobic nature of the phenylalanine side chain can be significant for receptor binding through hydrophobic interactions.[1] Consequently, Boc-L-phenylalanine and its derivatives are frequently incorporated into synthetic peptides designed to study protein-protein interactions, enzyme inhibition, and receptor modulation.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Boc-L-phenylalanine residue into a peptide chain using manual SPPS.

Materials:

-

Boc-L-phenylalanine

-

SPPS resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Dimethylformamide (DMF)

-

Washing solvents (DCM, DMF)

-

Cleavage cocktail (e.g., HF or a TFA-based cocktail)

Methodology:

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DCM or DMF, for 30-60 minutes in the reaction vessel.

-

Boc Deprotection: The Boc protecting group on the N-terminal amino acid of the growing peptide chain is removed by treating the resin with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes. This step is followed by extensive washing with DCM and DMF to remove residual acid and byproducts.

-

Neutralization: The protonated N-terminus is neutralized by washing with a solution of a hindered base, such as 10% DIEA in DMF, to prepare it for the coupling reaction.[5] This is followed by washing with DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-L-phenylalanine (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent like HBTU (e.g., 0.95 equivalents relative to the amino acid) in DMF.

-

Add DIEA (2-4 equivalents) to the activation mixture.

-

Add the activated Boc-L-phenylalanine solution to the reaction vessel containing the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

-

Washing: After the coupling reaction is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or a "cleavage cocktail" containing TFA and various scavengers (e.g., triisopropylsilane, water, ethanedithiol) to prevent side reactions.

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the cyclical workflow for the incorporation of a Boc-protected amino acid, such as Boc-L-phenylalanine, in solid-phase peptide synthesis.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

References

In-Depth Technical Guide to the Stability and Storage of Boc-S-benzyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-t-Butoxycarbonyl-S-benzyl-L-cysteine (Boc-S-benzyl-L-cysteine), a critical building block in peptide synthesis and drug development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic processes and the quality of the final products.

Chemical Structure and Properties

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(benzylsulfanyl)propanoic acid

Chemical Formula: C₁₅H₂₁NO₄S

Molecular Weight: 311.40 g/mol

Appearance: White to off-white crystalline powder

Recommended Storage and Handling

For optimal stability and to minimize degradation, Boc-S-benzyl-L-cysteine should be stored under the following conditions:

| Parameter | Recommended Condition | Justification |

| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential thermal degradation and hydrolysis. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation of the thioether linkage. |

| Light | Protected from light (amber vial) | Minimizes potential photodegradation. |

| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the Boc protecting group and the carboxylic acid moiety. |

Handling Precautions:

-

Allow the container to warm to room temperature before opening to prevent moisture condensation.

-

Use in a well-ventilated area or a fume hood.

-

Avoid contact with strong acids, bases, and oxidizing agents.

Stability Profile and Potential Degradation Pathways

Boc-S-benzyl-L-cysteine is generally stable under standard laboratory conditions when stored appropriately. However, it can be susceptible to degradation under specific stress conditions. The primary sites of degradation are the acid-labile Boc-protecting group and the oxidizable S-benzyl thioether.

Degradation Signaling Pathway

The following diagram illustrates the potential degradation pathways of Boc-S-benzyl-L-cysteine under various stress conditions.

An In-depth Technical Guide to Boc-Protected Gamma-Amino Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity of the final product. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in this field, particularly for the protection of amine functionalities. This guide provides a comprehensive overview of Boc-protected gamma-amino acids (γ-amino acids), non-proteinogenic amino acids that offer unique structural properties for designing novel peptidomimetics and therapeutic agents. The incorporation of γ-amino acids, such as the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), into peptide backbones can induce specific conformations and enhance proteolytic stability, making them valuable tools in medicinal chemistry. This document will delve into the synthesis, properties, and applications of Boc-protected γ-amino acids, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Core Concepts of Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, especially in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions, which ensures the integrity of the growing peptide chain.[1][2]

Mechanism of Protection and Deprotection:

-

Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is a nucleophilic acyl substitution reaction.[2][3]

-

Deprotection: The removal of the Boc group is achieved by treatment with a moderate to strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3] The acid protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[3]

Synthesis and Characterization of Boc-γ-Amino Acids

The synthesis of Boc-protected γ-amino acids is a fundamental step for their subsequent use in peptide synthesis. A general and efficient method involves the reaction of the γ-amino acid with Boc anhydride under basic conditions.

Experimental Protocol: Synthesis of N-Boc-γ-aminobutyric acid (Boc-GABA-OH)

Materials:

-

γ-Aminobutyric acid (GABA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-Boc-γ-aminobutyric acid.

Quantitative Data for N-Boc-γ-aminobutyric acid

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₄ | [4][5] |

| Molecular Weight | 203.24 g/mol | [5] |

| CAS Number | 57294-38-9 | [4][5] |

| Appearance | White to pale cream crystals or powder | [4] |

| Melting Point | 54-60 °C | [4][5] |

| Boiling Point | 78-82 °C at 0.2 mmHg | [5] |

| Purity (Assay) | ≥97% | [5] |

Spectroscopic Data for N-Boc-γ-aminobutyric acid

| Spectroscopy | Key Signals | Reference |

| ¹H NMR | Spectra available for viewing. | [6] |

| ¹³C NMR | Spectra available for viewing. | [6] |

| FTIR | Spectra available for viewing. | [6] |

| Raman | Spectra available for viewing. | [6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected γ-amino acids are valuable building blocks in SPPS for the synthesis of modified peptides. The Boc/Bzl (benzyl) protection strategy is a well-established method in SPPS.[7]

Experimental Workflow: Incorporation of Boc-GABA into a Peptide Chain

The following diagram illustrates the general workflow for a single coupling cycle in Boc-based SPPS.

Detailed Protocol: Single Coupling Cycle with Boc-GABA in SPPS

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-GABA-OH

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N'-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF.

-

Coupling: a. In a separate vessel, dissolve Boc-GABA-OH (4 eq), HBTU (3.9 eq), and DIEA (6 eq) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Wash the resin thoroughly with DMF and DCM.

-

Boc Deprotection: a. Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[3][8] b. Wash the resin with DCM.

-

Neutralization: a. Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM.[8] b. Wash the resin with DCM and DMF to prepare for the next coupling cycle.

Role in Drug Development and Signaling Pathways

γ-Amino acids, particularly GABA, play a crucial role as neurotransmitters. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is implicated in numerous neurological and psychiatric conditions.[9] Peptides containing GABA or its analogs can be designed to modulate GABAergic signaling.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key events at a GABAergic synapse, a target for many therapeutic interventions.

Boc-protected γ-amino acids are indispensable tools in modern peptide chemistry and drug discovery. Their ability to introduce conformational constraints and improve metabolic stability makes them attractive building blocks for the synthesis of novel therapeutic peptides. This guide has provided a detailed overview of their synthesis, characterization, and application, complete with experimental protocols and relevant biological context. The methodologies and data presented herein are intended to serve as a valuable resource for researchers aiming to leverage the unique properties of these non-natural amino acids in their scientific pursuits.

References

- 1. rsc.org [rsc.org]

- 2. youtube.com [youtube.com]

- 3. peptide.com [peptide.com]

- 4. N-Boc-gamma-aminobutyric acid, 98+% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. Boc-GABA-OH 97 57294-38-9 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. chempep.com [chempep.com]

- 9. bachem.com [bachem.com]

A Technical Guide to Boc-L-para-Azidophenylalanine: A Versatile Tool for Elucidating Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-L-para-azidophenylalanine (Boc-p-Azido-L-Phe), a versatile synthetic amino acid derivative. Due to the non-standard nature of the term "Boc-S-(gamma)-Phe," this guide focuses on the para-substituted analog, which aligns with the gamma-position nomenclature of the phenyl ring and is widely utilized in chemical biology and drug discovery. This document details its commercial availability, key applications in photo-crosslinking and bioconjugation, and provides experimental frameworks for its use.

Product Overview and Commercial Availability

Boc-p-Azido-L-Phe is a phenylalanine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an azido moiety at the para position of the phenyl ring. The azido group serves as a photoactivatable crosslinking agent and a versatile handle for "click chemistry."

A variety of chemical suppliers offer Boc-p-Azido-L-Phe and its derivatives. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Chem-Impex | Boc-4-azido-L-phenylalanine | 33173-55-6 | C₁₄H₁₈N₄O₄ | 306.32 | ≥ 98% (HPLC) | Inquire |

| BOC Sciences | Boc-4-azido-D-phenylalanine | 214630-05-4 | C₁₄H₁₈N₄O₄ | 306.32 | ≥ 99% (HPLC, Chiral purity) | Inquire |

| US Biological | Boc-4-azido-D-phenylalanine | 214630-05-4 | C₁₄H₁₈N₄O₄ | 306.32 | Highly Purified | 50mg, 100mg, 250mg, 500mg, 1g |

Key Applications and Experimental Protocols

Boc-p-Azido-L-Phe is a powerful tool for investigating molecular interactions, primarily through photo-crosslinking and click chemistry.

Photo-Crosslinking for Studying Protein-Protein Interactions

The para-azido group on the phenylalanine side chain is photoactivatable. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, effectively "trapping" transient interactions.[1]

This protocol outlines a general procedure for the site-specific incorporation of p-azidophenylalanine into a target protein in living cells to identify its interaction partners.[1][2][3]

-

Genetic Encoding:

-

Utilize an amber stop codon (TAG) at the desired site in the gene of the protein of interest.

-

Co-express an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and specifically recognizes p-azidophenylalanine and the amber codon.

-

-

Cell Culture and Induction:

-

Culture the cells in a medium supplemented with p-azidophenylalanine (typically 1 mM for HEK293T cells).[3]

-

Induce the expression of the target protein.

-

-

Photo-Crosslinking:

-

Irradiate the cells with UV light (typically 365 nm) to activate the azido group and induce covalent crosslinking between the target protein and its interacting partners.[1]

-

-

Analysis of Crosslinked Complexes:

-

Lyse the cells and analyze the protein lysate by SDS-PAGE and Western blotting to detect higher molecular weight bands corresponding to the crosslinked complexes.

-

For identification of unknown interaction partners, the crosslinked complex can be purified (e.g., via immunoprecipitation of the target protein) and subjected to mass spectrometry analysis.[3][4]

-

Click Chemistry for Bioconjugation

The azido group also serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, to the protein of interest.[5][6][][8][9]

This protocol describes a general method for labeling a protein containing an azide group with an alkyne-functionalized reporter molecule.[5]

-

Reagent Preparation:

-

Prepare stock solutions of the azide-containing protein, the alkyne-functionalized reporter molecule, a copper(II) sulfate (CuSO₄) solution, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA for aqueous solutions).

-

-

Click Reaction:

-

In a suitable buffer, combine the azide-containing protein and the alkyne-functionalized reporter molecule.

-

Add the copper-chelating ligand and CuSO₄.

-

Initiate the reaction by adding the reducing agent.

-

Incubate the reaction mixture at room temperature, protected from light.

-

-

Purification and Analysis:

-

Purify the labeled protein from excess reagents using appropriate chromatography techniques.

-

Analyze the labeled protein using methods such as SDS-PAGE with fluorescence imaging (if a fluorescent reporter was used) or mass spectrometry.

-

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for in vivo photo-crosslinking.

Caption: Workflow for CuAAC-based bioconjugation.

Conclusion

Boc-L-para-azidophenylalanine is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its dual functionality as a photo-crosslinker and a click chemistry handle enables the robust investigation of protein-protein interactions and the site-specific labeling of biomolecules. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers looking to incorporate this valuable reagent into their studies.

References

- 1. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. broadpharm.com [broadpharm.com]

- 6. Click Chemistry [organic-chemistry.org]

- 8. interchim.fr [interchim.fr]

- 9. peptide.com [peptide.com]

In-Depth Technical Guide: Boc-S-(gamma)-Phe in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-S-(gamma)-Phe, chemically known as Boc-S-phenyl-L-cysteine, is a protected amino acid derivative that serves as a valuable building block in peptide chemistry. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus provides stability under various conditions and allows for selective deprotection, a cornerstone of solid-phase peptide synthesis (SPPS). The defining feature of this molecule is the S-phenyl group on the cysteine side chain, which introduces unique steric and electronic properties into a peptide sequence. This modification can significantly influence the peptide's conformation, hydrophobicity, and biological activity, opening avenues for the development of novel peptide-based therapeutics and research tools.

This technical guide provides a comprehensive overview of the potential applications of this compound in peptide chemistry, with a focus on its incorporation into peptide chains, relevant experimental protocols, and its role in the development of bioactive peptides, particularly as inhibitors of HIV protease.

Physicochemical Properties and Synthesis of this compound

The introduction of a phenylthio group to the cysteine side chain imparts increased hydrophobicity and aromaticity to the amino acid. These properties can be leveraged to modulate the solubility and binding characteristics of the resulting peptide.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₄S |

| Molecular Weight | 297.37 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |

Table 1: Physicochemical properties of this compound.

The synthesis of this compound is typically achieved through the reaction of Boc-L-cysteine with a phenylating agent. The Boc protecting group is crucial for preventing unwanted side reactions at the alpha-amino group during this process.

Applications in Peptide Chemistry

The primary application of this compound lies in its use as a building block for the synthesis of modified peptides with tailored properties.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based SPPS protocols. The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows the standard Boc-SPPS cycle.

Modulation of Peptide Structure and Function

The bulky and hydrophobic phenyl group on the cysteine side chain can significantly impact the secondary and tertiary structure of a peptide. This can lead to:

-

Enhanced Stability: The phenyl group can shield the peptide backbone from enzymatic degradation.

-

Improved Binding Affinity: The aromatic ring can participate in π-π stacking and hydrophobic interactions with biological targets.

-

Modified Pharmacokinetics: The increased lipophilicity can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

Potential Application as an HIV Protease Inhibitor

A significant area of interest for peptides containing S-phenyl-cysteine is in the development of inhibitors for HIV-1 protease, a critical enzyme in the viral life cycle.

Mechanism of Action

HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional proteins, a necessary step for viral maturation. Inhibitors of this enzyme are a key component of highly active antiretroviral therapy (HAART). Peptides containing S-phenyl-cysteine can be designed to mimic the natural substrates of HIV-1 protease, binding to the active site with high affinity and blocking its function. The phenyl group can make favorable van der Waals interactions within the hydrophobic S1 subsite of the enzyme.

Quantitative Data on Inhibition

| Inhibitor Class | General IC₅₀ Range (nM) | Key Interactions |

| Peptidomimetic Inhibitors | 1 - 100 | Hydrophobic interactions in S1/S1' and S2/S2' pockets; hydrogen bonding with catalytic aspartates. |

Table 2: General inhibitory concentrations for peptidomimetic HIV protease inhibitors.

Experimental Protocols

The following is a representative protocol for the incorporation of this compound into a peptide using manual Boc-SPPS.

Materials and Reagents

-

This compound

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Synthesis Workflow

Protocol Steps:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Washes: Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and prepare for coupling.

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

-

Coupling:

-

Dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the reaction completion using a qualitative test such as the Kaiser test.

-

-

Washes: Wash the resin with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA in the presence of scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conclusion

This compound is a versatile building block in peptide chemistry that allows for the introduction of a hydrophobic and aromatic moiety into peptide sequences. This modification can significantly influence the structural and biological properties of peptides, making it a valuable tool for researchers in drug discovery and chemical biology. The potential application of S-phenyl-cysteine-containing peptides as HIV protease inhibitors highlights the therapeutic relevance of this non-canonical amino acid. The use of standard Boc-SPPS protocols allows for the straightforward incorporation of this compound into desired peptide sequences, enabling the exploration of its full potential in the design of novel bioactive molecules.

An In-depth Technical Guide on the Core Mechanism of Action of β-Phenyl-γ-aminobutyric Acid in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "Boc-S-(gamma)-Phe" did not correspond to a widely recognized or studied compound in scientific literature. "Boc" (tert-butyloxycarbonyl) is a common protecting group used in the chemical synthesis of molecules, including γ-aminobutyric acid (GABA) derivatives. It is highly probable that the intended subject of inquiry was the well-researched, biologically active compound β-phenyl-γ-aminobutyric acid , commonly known as Phenibut . This guide will, therefore, focus on the extensive body of research available for Phenibut.

Executive Summary

Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s.[1] It is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), with a phenyl ring substitution at the β-position. This structural modification significantly increases its lipophilicity, allowing it to cross the blood-brain barrier, a feat GABA itself cannot readily accomplish.[2] Phenibut exhibits a unique dual mechanism of action, primarily functioning as a GABAB receptor agonist and as a blocker of α2δ subunit-containing voltage-dependent calcium channels (VDCCs).[2][3] These actions underpin its anxiolytic, nootropic (cognition-enhancing), and sedative effects.[2] This document provides a comprehensive overview of Phenibut's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.

Core Mechanism of Action

Phenibut's pharmacological effects are primarily attributed to its interaction with two key targets in the central nervous system:

-

GABA-B Receptor Agonism: Phenibut acts as a full agonist at the GABAB receptor, mimicking the action of the endogenous ligand GABA.[2] This activity is stereoselective, with the R-enantiomer of Phenibut being responsible for its affinity to the GABAB receptor.[1][3] The S-enantiomer does not bind to this receptor.[1] Activation of GABAB receptors, which are G-protein coupled receptors, leads to a cascade of inhibitory downstream effects.

-

Voltage-Dependent Calcium Channel (VDCC) Blockade: Both the R- and S-enantiomers of Phenibut bind to the α2δ subunit of voltage-dependent calcium channels.[1][3] This mechanism is analogous to that of gabapentinoids like gabapentin and pregabalin.[4] By binding to this subunit, Phenibut modulates calcium influx into neurons, leading to a reduction in the release of excitatory neurotransmitters.

Stereoselectivity of Action

It is crucial to note the stereospecificity of Phenibut's actions. The R-enantiomer is responsible for the effects mediated by the GABAB receptor.[1] In contrast, both R- and S-enantiomers demonstrate binding to the α2δ subunit of VDCCs.[1] Studies have indicated that R-phenibut has a higher affinity for the α2δ subunit of the VDCC than for the GABAB receptor.[5]

Signaling Pathways

GABAB Receptor-Mediated Signaling

Activation of the GABAB receptor by R-phenibut initiates a G-protein-mediated signaling cascade that results in neuronal inhibition. The key downstream effects include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

-

Inhibition of Voltage-Dependent Calcium Channels (VDCCs): This reduces the influx of calcium ions, which is a critical step in neurotransmitter release.

Caption: GABAB Receptor Signaling Pathway Activated by R-Phenibut.

α2δ Subunit of VDCC-Mediated Action

By binding to the α2δ subunit of VDCCs, both R- and S-phenibut modulate the function of these channels.[1] This interaction is thought to interfere with the trafficking of the channel to the presynaptic membrane and reduce its overall activity.[6] The primary consequence of this action is a decrease in the influx of calcium ions into the presynaptic terminal upon depolarization, which in turn reduces the release of excitatory neurotransmitters such as glutamate.

Caption: Phenibut's Action on the α2δ Subunit of VDCCs.

Quantitative Data

The following tables summarize the available quantitative data for Phenibut's interaction with its primary molecular targets.

Table 1: Binding Affinities (Ki) at the α2δ Subunit of Voltage-Dependent Calcium Channels

| Compound | Ki (μM) | Source |

| R-phenibut | 23 | [1] |

| S-phenibut | 39 | [1] |

| Baclofen | 156 | [1] |

| Gabapentin | 0.05 | [1] |

Data from radioligand binding experiments using rat brain membrane preparations.[1]

Table 2: Preclinical Efficacy in Animal Models

| Model | Species | Effect | Effective Dose | Source |

| Formalin-induced paw-licking test | Rat | Anti-nociceptive | Dose-dependent decrease | [1] |

| Pentylenetetrazole (PTZ)-induced seizures | Rat | No effect on seizures | Up to 100 mg/kg | [1] |

Experimental Protocols

Radioligand Binding Assay for α2δ Subunit of VDCCs

This protocol is adapted from studies assessing the binding affinity of Phenibut for the α2δ subunit of VDCCs.[1]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds (e.g., R- and S-phenibut) for the α2δ subunit of VDCCs.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]gabapentin)

-

Test compounds (R-phenibut, S-phenibut, etc.)

-

Non-specific binding control (e.g., high concentration of unlabeled gabapentin)

-

Centrifuge capable of 140,000 x g

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in homogenization buffer.

-

Perform a series of centrifugation steps to isolate the brain cell membranes.

-

Resuspend the final membrane pellet in the binding buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the prepared membranes, the radioligand ([3H]gabapentin), and varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of unlabeled gabapentin.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Termination and Quantification:

-

Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Binding Assay.

Quantification of Phenibut in Brain Tissue by LC-MS/MS

This protocol is based on a validated method for the quantification of Phenibut in rat brain tissue extracts.

Objective: To accurately measure the concentration of Phenibut in brain tissue samples.

Materials:

-

Brain tissue samples

-

Acetonitrile with 0.1% formic acid

-

Ultrapure water

-

Phenibut standard stock solution

-

LC-MS/MS system (e.g., tandem quadrupole mass spectrometer with electrospray ionization)

-

Reversed-phase chromatography column

Procedure:

-

Sample Preparation:

-

Prepare brain tissue extracts.

-

Perform protein precipitation by adding acidic acetonitrile to the tissue extract.

-

Sonicate and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

-

Perform chromatographic separation using a reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile and 0.1% formic acid in water).

-

Detect Phenibut using electrospray ionization in positive ion mode and multiple reaction monitoring (MRM). The precursor-to-product ion transition for Phenibut is typically m/z 180.3 → m/z 117.2.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Phenibut of known concentrations.

-

Analyze the samples and quantify the concentration of Phenibut by comparing the peak areas to the calibration curve.

-

Caption: Workflow for LC-MS/MS Quantification of Phenibut.

Conclusion

Phenibut's mechanism of action is multifaceted, involving both agonism at GABAB receptors and blockade of α2δ subunit-containing voltage-dependent calcium channels. This dual activity contributes to its complex pharmacological profile, which includes anxiolytic, sedative, and nootropic properties. The stereoselectivity of its interaction with the GABAB receptor is a key aspect of its pharmacology. The experimental protocols outlined in this guide provide a framework for the further investigation of Phenibut and similar compounds, enabling researchers to quantitatively assess their interactions with biological systems. A thorough understanding of these mechanisms is essential for the development of novel therapeutics targeting the GABAergic system and voltage-gated calcium channels.

References

- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pregabalin - Wikipedia [en.wikipedia.org]

- 5. science.rsu.lv [science.rsu.lv]

- 6. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ-Amino-L-phenylalanine (γ-Phe) using Boc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as γ-amino acids, into peptide structures is a powerful strategy in drug discovery and development. Peptides containing γ-amino acids often exhibit enhanced proteolytic stability, unique conformational properties, and novel biological activities compared to their α-peptide counterparts. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing γ-amino-L-phenylalanine (γ-Phe) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry.

The Boc-SPPS strategy is a well-established method for peptide synthesis. It involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1] The Boc group is used for the temporary protection of the α-amino group and is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA).[2] Side-chain functional groups are protected by more acid-stable groups, which are removed at the final cleavage step with a strong acid like hydrofluoric acid (HF).[3]

These protocols are designed to be a comprehensive guide for researchers aiming to synthesize γ-Phe-containing peptides for various applications, including structure-activity relationship (SAR) studies, therapeutic lead optimization, and the development of novel biomaterials.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich, etc. | |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. | |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich, etc. | |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich, etc. | Caution: Corrosive |

| Piperidine | Reagent Grade | Sigma-Aldrich, etc. | For Fmoc deprotection (if applicable) |

| Boc-γ-amino-L-phenylalanine | Custom Synthesis or Commercial | Ensure high purity | |

| Boc-α-amino acids | Peptide Synthesis Grade | ChemPep, etc. | |

| Coupling Reagents (HBTU, HATU, HOBt, DIC) | Peptide Synthesis Grade | Various | |

| Cleavage Cocktail Reagents (HF, TFMSA, etc.) | High Purity | Caution: Highly Hazardous | Requires specialized equipment |

| Scavengers (e.g., anisole, thioanisole, p-cresol) | Reagent Grade | Sigma-Aldrich, etc. | |

| Diethyl ether (cold) | ACS Grade | Fisher Scientific, etc. | |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, etc. | |

| Water | HPLC Grade | Fisher Scientific, etc. |

Resins for Boc-SPPS

| Resin Type | Linker | C-terminal functionality | Recommended Use |

| Merrifield Resin | Chloromethyl | Carboxylic acid | Standard Boc-SPPS for peptide acids |

| PAM Resin | Phenylacetamidomethyl | Carboxylic acid | Increased stability to TFA, for longer peptides |

| MBHA Resin | p-Methylbenzhydrylamine | Amide | For synthesis of peptide amides |

Equipment

-

Manual or automated peptide synthesizer

-

Reaction vessels with fritted filters

-

Shaker or vortexer

-

Fume hood

-

Lyophilizer (freeze-dryer)

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass spectrometer (e.g., ESI-MS, MALDI-TOF) for characterization

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.

-

Add DCM to the resin (10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM using vacuum filtration.

-

Wash the resin three times with DMF to prepare for the first amino acid coupling.

First Amino Acid Attachment (Loading)

This protocol is for attaching the first Boc-amino acid to Merrifield resin.

-

Dissolve Boc-amino acid (2 equivalents relative to resin substitution) in a minimal amount of DMF.

-

Add cesium carbonate (Cs₂CO₃) (1 equivalent) to the amino acid solution and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting Boc-amino acid cesium salt in DMF (10 mL per gram of resin).

-

Add the solution to the swollen and washed Merrifield resin.

-

Heat the reaction mixture to 50 °C and shake for 12-24 hours.

-

Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

-

Determine the loading of the first amino acid using a quantitative method (e.g., picric acid titration).

Peptide Chain Elongation Cycle

The following steps are repeated for each amino acid to be incorporated into the peptide chain.

-

Wash the resin-bound peptide with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin.[2]

-

Shake for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[2]

-

Drain the TFA solution.

-

Wash the resin with DCM (3x) to remove residual TFA.

-

Wash the resin with isopropanol (IPA) (2x) and DCM (3x).

-

Add a solution of 5-10% DIPEA in DCM to the resin.

-

Shake for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) to remove excess base.

This protocol uses HBTU as the coupling reagent.

-

In a separate vial, dissolve the Boc-amino acid (or Boc-γ-Phe) (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Shake the reaction vessel for 1-2 hours. For the sterically hindered γ-amino acid, a longer coupling time or a double coupling may be necessary.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.

-

Once the coupling is complete, drain the reaction solution and wash the peptide-resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., p-cresol, anisole) to the reaction vessel to protect sensitive amino acid side chains.

-

Cool the reaction vessel to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and collect the crude peptide.

-

Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile) and lyophilize.

Purification and Analysis

-

Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).

-

Analyze the purified peptide fractions by analytical RP-HPLC to assess purity.

-

Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).

Quantitative Data Summary

The following tables provide typical quantitative data for Boc-SPPS. Actual values may need to be optimized for specific peptide sequences.

Table 1: Reagent Equivalents for a Standard Coupling Cycle

| Reagent | Equivalents (relative to resin loading) |

| Boc-Amino Acid | 3.0 |

| HBTU | 2.9 |

| HOBt | 3.0 |

| DIPEA | 6.0 |

Table 2: Typical Reaction Times and Conditions

| Step | Reagents | Time | Temperature |

| Resin Swelling | DCM | 30 min | Room Temp |

| Boc Deprotection | 50% TFA in DCM | 2 + 20 min | Room Temp |

| Neutralization | 10% DIPEA in DCM | 2 x 2 min | Room Temp |

| Coupling (α-amino acid) | Boc-AA, HBTU, HOBt, DIPEA | 1-2 hours | Room Temp |

| Coupling (γ-amino acid) | Boc-γ-Phe, HBTU, HOBt, DIPEA | 2-4 hours (or double coupling) | Room Temp |

| HF Cleavage | Anhydrous HF, Scavengers | 1-2 hours | 0 °C |

Visualizations

Diagram 1: General Structure of a Peptide Containing a γ-Amino Acid

Caption: Structure of a tripeptide incorporating a central γ-phenylalanine residue.

Diagram 2: Logical Workflow of Boc-SPPS Cycle

Caption: The iterative cycle of deprotection, neutralization, and coupling in Boc-SPPS.

Diagram 3: Signaling Pathway of a Hypothetical Bioactive Peptide

As specific signaling pathways for γ-Phe-containing peptides are diverse and depend on the full peptide sequence, a generalized diagram is presented to illustrate a common mechanism of action for bioactive peptides, such as receptor binding and downstream signaling.

Caption: A generalized signaling pathway initiated by a bioactive peptide binding to a cell surface receptor.

Conclusion

The solid-phase synthesis of peptides containing γ-amino-L-phenylalanine using Boc chemistry is a feasible and valuable technique for generating novel peptide analogs. While the incorporation of γ-amino acids may require optimization of coupling times and conditions due to potential steric hindrance, the general principles of Boc-SPPS are applicable. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis, purification, and characterization of these modified peptides, paving the way for further exploration of their therapeutic and biological potential. Researchers should always adhere to strict safety protocols, particularly when handling hazardous reagents like TFA and HF.

References

Application Notes and Protocols for Boc-S-(γ)-Phe Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the coupling of Boc-S-(γ)-Phe (Boc-S-3-amino-4-phenylbutanoic acid), a crucial building block in the synthesis of modified peptides and pharmaceutical intermediates. The gamma-amino acid structure of Boc-S-(γ)-Phe introduces unique stereochemical and steric considerations that necessitate optimized coupling strategies to ensure high yield and optical purity.

Introduction to Boc-S-(γ)-Phe Coupling

Boc-S-(γ)-Phe is a non-proteinogenic amino acid derivative widely utilized in medicinal chemistry to introduce conformational constraints and improve the pharmacokinetic profiles of peptide-based therapeutics. The presence of the phenyl group on the side chain and the gamma-position of the amino group create a sterically hindered environment around the carboxylic acid and amino functionalities. This steric hindrance can impede the efficiency of standard peptide coupling reactions, leading to lower yields and the potential for side reactions, including racemization.

Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are critical for the successful incorporation of Boc-S-(γ)-Phe into a peptide sequence. This document outlines protocols for commonly used and effective coupling reagents and provides a comparative overview of their performance.

Comparative Data of Common Coupling Reagents

The choice of coupling reagent significantly impacts the yield and purity of the resulting peptide. Below is a summary of commonly used coupling reagents and their typical performance in the context of sterically hindered amino acids like Boc-S-(γ)-Phe.

| Coupling Reagent | Activating Agent | Additive | Base | Typical Yield (%) | Key Considerations |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | (HOAt) | DIPEA, NMM | 85-95 | High efficiency, low racemization. Preferred for difficult couplings. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | DIPEA, NMM | 80-90 | Effective for sterically hindered amino acids; HOBt additive minimizes racemization.[1][2][3] |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt | DIPEA, NMM | 70-85 | Cost-effective; reaction times may be longer. Potential for side reactions if not optimized. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide | HOBt | - | 75-85 | Byproduct (diisopropylurea) is soluble in organic solvents, facilitating purification.[4] |

Note: Yields are approximate and can vary based on the specific amino acid sequence, solid support (if applicable), and reaction conditions.

Experimental Protocols

The following are detailed protocols for the coupling of Boc-S-(γ)-Phe using various reagents. These protocols are suitable for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, with minor modifications.

HATU Mediated Coupling Protocol

HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids, and is known to suppress racemization.

Materials:

-

Boc-S-(γ)-Phe

-

N-terminal deprotected amino acid or peptide (on solid support or in solution)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

In a reaction vessel, dissolve Boc-S-(γ)-Phe (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the pre-activated solution to the N-terminal deprotected amino acid or peptide (1 equivalent).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a suitable method (e.g., Kaiser test for SPPS).

-

Upon completion, if on solid phase, wash the resin with DMF, DCM, and methanol. If in solution, proceed with standard aqueous work-up and purification.

HBTU/HOBt Mediated Coupling Protocol

HBTU, in the presence of HOBt, is a robust coupling system that effectively minimizes racemization, making it suitable for chiral gamma-amino acids.[1][2][3]

Materials:

-

Boc-S-(γ)-Phe

-

N-terminal deprotected amino acid or peptide

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA or NMM

-

Anhydrous DMF or DCM

Procedure:

-

In a reaction vessel, combine Boc-S-(γ)-Phe (1.5 equivalents), HBTU (1.45 equivalents), and HOBt (1.5 equivalents).

-

Dissolve the mixture in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

-

Add the activated mixture to the N-terminal deprotected amino acid or peptide (1 equivalent).

-

Allow the reaction to proceed for 3-6 hours at room temperature. Monitor for completion.

-

Follow the appropriate work-up and purification procedure based on the synthesis phase (solid or solution).

EDC/HOBt Mediated Coupling Protocol

This classic carbodiimide-mediated coupling is a cost-effective option, though it may require longer reaction times for sterically hindered amino acids.

Materials:

-

Boc-S-(γ)-Phe

-

N-terminal deprotected amino acid or peptide

-

EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt

-

DIPEA or NMM

-

Anhydrous DMF or DCM

Procedure:

-

Dissolve Boc-S-(γ)-Phe (1.5 equivalents) and HOBt (1.5 equivalents) in anhydrous DMF or a mixture of DMF/DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.5 equivalents) to the solution, followed by DIPEA (1.5 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the N-terminal deprotected amino acid or peptide (1 equivalent) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for completion and proceed with the appropriate work-up and purification.

Visualizations

General Signaling Pathway for Peptide Coupling

Caption: General workflow for Boc-strategy peptide synthesis.

Experimental Workflow for Boc-S-(γ)-Phe Coupling

Caption: Step-by-step experimental workflow for coupling.

Logical Relationship of Reagents

Caption: Functional relationships of reagents in the coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. peptide.com [peptide.com]

Application Note: Protocol for Boc Deprotection of S-γ-Nitro-L-Phenylalanine Residues

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] S-γ-nitro-L-phenylalanine, a non-standard amino acid, is a valuable building block in the synthesis of novel peptides and peptidomimetics for drug discovery and development. The presence of the nitro group on the phenyl ring can modulate the electronic and steric properties of the amino acid, influencing peptide structure and function. This application note provides a detailed protocol for the efficient deprotection of the Boc group from S-γ-nitro-L-phenylalanine residues within a peptide sequence during solid-phase peptide synthesis (SPPS).

The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in a suitable solvent such as dichloromethane (DCM).[1][3] During this process, the tert-butyl cation is generated, which can lead to undesired side reactions, particularly alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[2] To mitigate these side reactions, scavengers are typically added to the deprotection solution to trap the reactive carbocations. This protocol incorporates the use of scavengers to ensure high purity of the final peptide product.

Experimental Protocol

This protocol outlines the procedure for the removal of the N-terminal Boc protecting group from a peptide-resin containing an S-γ-nitro-L-phenylalanine residue.

Materials

-

Boc-protected peptide-resin containing S-γ-nitro-L-phenylalanine

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Anisole, reagent grade (scavenger)

-

Thioanisole, reagent grade (scavenger)

-

Dichloromethane (DCM), for washing

-

N,N-Diisopropylethylamine (DIPEA), peptide synthesis grade

-

Methanol (MeOH), for washing

-

Solid-phase peptide synthesis vessel

-

Shaker or vortexer

-

Filtration apparatus

Deprotection Solution Preparation (Cleavage Cocktail)

Prepare the deprotection solution fresh before each use. For every 1 gram of peptide-resin, prepare 10 mL of the deprotection solution.

Standard Deprotection Solution:

-

95% (v/v) Trifluoroacetic acid (TFA)

-

2.5% (v/v) Deionized water

-

2.5% (v/v) Anisole

For peptides containing sensitive residues (e.g., Trp, Met, Cys) in addition to γ-nitro-Phe:

-

90% (v/v) Trifluoroacetic acid (TFA)

-

5% (v/v) Thioanisole

-

3% (v/v) 1,2-Ethanedithiol (EDT)

-

2% (v/v) Anisole

Step-by-Step Procedure

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

-

DCM Wash: Drain the DCM and wash the resin three times with fresh DCM to remove any residual solvents.

-

Deprotection Reaction:

-

Add the freshly prepared deprotection solution to the swollen resin (10 mL per gram of resin).

-

Shake the reaction vessel at room temperature for 30 minutes. The resin may change color during this step.

-

-

Filtration: Drain the deprotection solution from the reaction vessel.

-

DCM Washes: Wash the resin five times with DCM to remove residual TFA and scavengers.

-

Methanol Washes: Wash the resin three times with methanol to shrink the resin and remove any remaining reagents.

-

DCM Washes: Wash the resin three times with DCM to prepare for the next coupling step.

-

Neutralization (for subsequent coupling):

-

If another amino acid is to be coupled, neutralize the N-terminal amine salt.

-

Wash the resin with a 10% (v/v) solution of DIPEA in DCM for 2-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin five times with DCM to remove excess base.

-

-

Drying: If the deprotection is the final step before cleavage from the resin, dry the resin under vacuum after the final DCM washes.

Data Presentation